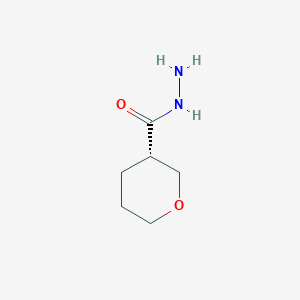

(3S)-oxane-3-carbohydrazide

Description

Significance of Chiral Heterocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Chiral heterocyclic scaffolds are core structures in a vast array of biologically active molecules and pharmaceuticals. nih.gov Their three-dimensional nature is crucial for interacting with biological targets like enzymes and receptors, which are themselves chiral. nih.gov The development of kinase inhibitors, for example, has seen a push towards chiral structures to improve selectivity and reduce off-target effects. nih.gov The use of chiral scaffolds can lead to drugs with improved efficacy and better safety profiles. nih.gov

Nitrogen-containing heterocyclic compounds, in particular, are of significant interest from a pharmaceutical perspective due to their known bioactive properties. rsc.org The rigidity and specific orientation of substituents on a chiral scaffold can dictate the molecule's ability to fit into a binding site, influencing its pharmacological effect. acs.orgnih.gov

Importance of Oxane Ring Systems as Structural Motifs

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is a prevalent feature in many natural products and synthetic compounds. wikipedia.orgwiley-vch.de Its presence can influence a molecule's physical and chemical properties, such as solubility and stability. The oxane ring is the core of pyranose sugars like glucose. wikipedia.org

The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems. acs.org The stability of the oxane ring makes it a reliable structural component in the design of new molecules. tsijournals.com

Versatility of the Carbohydrazide (B1668358) Functional Group as a Synthetic Handle

The carbohydrazide functional group (-CONHNH2) is a highly versatile reactive moiety in organic synthesis. researchgate.netchemicalbook.com It can be readily converted into a variety of other functional groups and is a key building block for the synthesis of many heterocyclic compounds, such as oxadiazoles (B1248032) and pyrazoles. ajgreenchem.commdpi.com

Carbohydrazides and their derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemicalbook.comajgreenchem.comturkjps.org This functional group's ability to form stable complexes with metal ions also makes it useful in coordination chemistry. chemicalbook.com The synthesis of carbohydrazides often involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). ajgreenchem.comgoogle.com

Overview of Current Research Trends Involving Chiral Oxane and Carbohydrazide Moieties

While specific research on "(3S)-oxane-3-carbohydrazide" is not extensively documented in publicly available literature, the combination of chiral oxane rings and carbohydrazide functionalities represents a promising area of chemical exploration. The synthesis of various carbohydrazide derivatives from different heterocyclic and aromatic precursors is a common theme in the literature, highlighting the modular nature of this synthetic approach. ajgreenchem.comturkjps.orgnih.govrsc.org

Research often focuses on synthesizing novel compounds by reacting a carbohydrazide with various aldehydes or ketones to form hydrazones, which are then screened for biological activity. researchgate.netresearchgate.net The exploration of new scaffolds, including those containing oxane rings, is a continuing effort in the quest for novel drug candidates. acs.orgnih.gov The inherent chirality of molecules like this compound provides a valuable starting point for the development of enantiomerically pure compounds with potentially unique biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-oxane-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-8-6(9)5-2-1-3-10-4-5/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOQJPQGKZQKEM-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chiral 3s Oxane 3 Carbohydrazide and Its Enantiomers

Strategies for Stereoselective Oxane Ring Formation

The primary challenge in synthesizing (3S)-oxane-3-carbohydrazide lies in the creation of the chiral center at the C3 position with high enantiopurity. Several strategic approaches have been developed for the asymmetric synthesis of substituted tetrahydropyrans, which can be adapted for this target.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions establish the stereochemistry of the ring during the cyclization event itself, often through the use of a chiral catalyst. Intramolecular hetero-Michael additions and Prins cyclizations are powerful methods for this purpose.

For the synthesis of an oxane-3-carboxy derivative, an intramolecular oxa-Michael addition is a highly effective strategy. This involves the cyclization of a δ-hydroxy-α,β-unsaturated ester or a related carbonyl compound. The stereochemical outcome is controlled by a chiral catalyst, such as a quinine-based squaramide or a chiral phosphoric acid, which activates the substrate and facilitates a face-selective cyclization. whiterose.ac.uknih.gov For instance, a suitable acyclic precursor could be cyclized using a chiral Brønsted acid catalyst, which would protonate the substrate in a chiral environment, leading to the preferential formation of the (S)-enantiomer. nih.gov

Another prominent method is the asymmetric Prins cyclization, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. nih.govresearchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze this reaction, yielding highly functionalized tetrahydropyrans with excellent enantioselectivity. nih.gov By choosing appropriate starting materials where one of the reactants contains a precursor to the carboxyl group, this method can be tailored to generate the desired C3-substituted oxane ring.

| Asymmetric Cyclization Strategy | Catalyst Type | Precursor Type | Key Transformation | Stereocontrol |

| Intramolecular Oxa-Michael | Chiral Phosphoric Acid (CPA) / Squaramide | δ-Hydroxy-α,β-unsaturated ester | 6-exo-trig cyclization | Catalyst-controlled facial selectivity |

| Asymmetric Prins Cyclization | Chiral Phosphoric Acid (CPA) | Homoallylic alcohol and an aldehyde with a carboxyl precursor | Cationic cyclization | Catalyst-controlled enantioselectivity |

Chiral Pool Approaches from Monosaccharides or Other Chiral Precursors

The chiral pool approach leverages the inherent stereochemistry of readily available natural products, such as carbohydrates, to serve as the starting framework for the target molecule. elsevierpure.comuh.edu Monosaccharides are ideal precursors for oxane synthesis due to their intrinsic tetrahydropyran-like structure and multiple, well-defined stereocenters. researchgate.net

A plausible route to this compound could begin with a carbohydrate like D-xylose or D-glucose. Through a series of selective protection, deoxygenation, and functional group manipulation steps, the sugar's existing stereocenters can be used to establish the desired (3S) configuration. For example, the C1, C2, C4, and C5 atoms, along with the ring oxygen of a pyranose, can be retained to form the core oxane structure. The hydroxyl group at C3 can be removed and replaced with the required carboxyl functionality through established stereospecific reactions. This strategy avoids the need for an asymmetric catalyst for the key stereocenter, as the chirality is sourced directly from the starting material. scripps.edu

| Chiral Pool Precursor | Relevant Carbons for Oxane Ring | Source of C3 Stereochemistry | Key Synthetic Steps |

| D-Xylose | C1-C4 and ring oxygen | Derived from C3/C4 stereocenters | Selective deoxygenation (e.g., Barton-McCombie), functionalization of anomeric center. |

| D-Glucose | C1-C5 and ring oxygen | Derived from C3 stereocenter | Deoxygenation at C2, C4, C6; manipulation of C3 hydroxyl group. |

| (R)-Citronellol | Terpene-derived acyclic precursor | Established via asymmetric epoxidation/cyclization | Ozonolysis, reduction, and stereoselective cyclization. |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

In this methodology, an achiral substrate is covalently attached to a chiral auxiliary, a removable chiral molecule that directs the stereochemical outcome of subsequent reactions. researchgate.net The auxiliary creates a diastereomeric intermediate that undergoes cyclization with high facial selectivity due to steric hindrance or chelation control imposed by the auxiliary.

For the synthesis of the (3S)-oxane ring, an achiral δ-hydroxy acid precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or Ellman's tert-butanesulfinamide. osi.lvnih.gov The resulting amide or related derivative would then be subjected to a cyclization reaction, for example, an intramolecular etherification. The chiral auxiliary would direct the formation of one diastereomer of the cyclic product over the other. Finally, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched 3-substituted oxane, which can then be converted to the target carbohydrazide (B1668358). researchgate.net This method is highly reliable and predictable, offering access to either enantiomer of the product by simply choosing the corresponding enantiomer of the auxiliary. nih.gov

Methods for Introduction of the C3-Carboxyl Functionality

Once the oxane ring is formed or during its formation, the carboxyl group (a precursor to the final carbohydrazide) must be installed at the C3 position with the correct (S) configuration.

Stereocontrolled Carboxylation Reactions

Stereocontrolled carboxylation involves the direct introduction of a COOH group or its synthetic equivalent. This can be achieved through methods such as the carboxylation of an organometallic species. For instance, a stereoselectively formed organolithium or Grignard reagent at the C3 position of an oxane precursor could be trapped with carbon dioxide. The stereochemical integrity of the organometallic intermediate is crucial for this approach.

Alternatively, asymmetric conjugate addition of a carboxylate equivalent to a 2,3-unsaturated oxane (a dihydropyran) using a chiral catalyst can establish the C3 stereocenter while simultaneously introducing the desired functionality. researchgate.net Advances in transition-metal catalysis have enabled various methods for the asymmetric synthesis of chiral carboxylic acids, which can be adapted to heterocyclic systems. nih.govrsc.org

Functional Group Interconversions at the Chiral Center

Functional group interconversion (FGI) is a fundamental strategy where an existing functional group at the chiral center is transformed into the desired one. solubilityofthings.comimperial.ac.uk This is particularly relevant in chiral pool synthesis, where the C3 position often starts as a hydroxyl group.

A common sequence would involve the oxidation of a C3 secondary alcohol to a ketone. The resulting prochiral ketone can then undergo an asymmetric reduction or asymmetric addition of a one-carbon nucleophile (like a cyanide) to re-establish the stereocenter with the desired (S) configuration. Subsequent hydrolysis of the resulting nitrile would yield the carboxylic acid.

Formation of the Carbohydrazide Moiety

The introduction of the carbohydrazide group is a pivotal step in the synthesis of this compound. This transformation is typically accomplished from a carboxylic acid or its derivative, most commonly an ester. The two primary methods employed for this conversion are hydrazinolysis of ester precursors and direct coupling reactions with hydrazine (B178648) derivatives.

Hydrazinolysis is a straightforward and widely utilized method for the synthesis of carbohydrazides. ajgreenchem.comajgreenchem.com This chemical process involves the reaction of an ester with hydrazine hydrate (B1144303), leading to the formation of the corresponding hydrazide and an alcohol as a byproduct. In the context of synthesizing this compound, the precursor would be an alkyl (3S)-oxane-3-carboxylate.

The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol. ekb.eg The general mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of the alcohol. The use of excess hydrazine hydrate helps to drive the reaction to completion.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired this compound can be isolated and purified by crystallization or chromatography. The efficiency of this method is often high, making it a preferred route in many synthetic schemes. nih.gov

Table 1: Representative Data for Hydrazinolysis of Alkyl (3S)-Oxane-3-Carboxylates

| Entry | Ester Precursor | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl (3S)-oxane-3-carboxylate | Ethanol | 6 | 92 |

| 2 | Ethyl (3S)-oxane-3-carboxylate | Methanol | 8 | 88 |

| 3 | Isopropyl (3S)-oxane-3-carboxylate | Ethanol | 12 | 85 |

An alternative to hydrazinolysis is the direct coupling of a carboxylic acid with hydrazine or its protected derivatives using a coupling agent. This method is particularly useful when the starting material is the carboxylic acid, (3S)-oxane-3-carboxylic acid, and avoids the need to first convert it to an ester.

Common coupling agents used in amide bond formation, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to activate the carboxylic acid. The activated acid then reacts with hydrazine to form the carbohydrazide. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

This approach offers mild reaction conditions and is often compatible with a wide range of functional groups. However, it may require careful purification to remove the coupling agent byproducts. Three-component coupling reactions have also been explored for the synthesis of various heterocyclic compounds and could be adapted for carbohydrazide synthesis. mdpi.comresearchgate.net

Resolution Techniques for Enantiomeric Enrichment

Obtaining enantiomerically pure this compound is crucial for its application in pharmaceuticals. If the synthesis starts from a racemic mixture of oxane-3-carboxylic acid or its ester, a resolution step is necessary to separate the desired (S)-enantiomer from its (R)-counterpart.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. mdpi.com

For the separation of this compound and its enantiomer, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is critical for achieving optimal separation. mdpi.com The separation can be performed on an analytical scale to determine the enantiomeric excess (ee) or on a preparative scale to isolate larger quantities of the desired enantiomer. mdpi.com

Table 2: Chiral HPLC Separation of Racemic Oxane-3-Carbohydrazide

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralpak IA | Hexane:Ethanol (80:20) | 1.0 | 12.5 | 15.2 | 2.1 |

| Chiralcel OJ-H | Acetonitrile | 0.8 | 9.8 | 11.5 | 1.8 |

| Lux Cellulose-1 | Methanol | 1.2 | 14.1 | 16.9 | 2.3 |

A classical and often scalable method for resolving racemates is through the formation of diastereomeric salts. pharmtech.comwikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. rsc.org Since diastereomers have different physical properties, they can be separated by fractional crystallization. unchainedlabs.comrsc.org

In the case of resolving a precursor like racemic oxane-3-carboxylic acid, a chiral amine such as (R)-(+)-α-methylbenzylamine or (1S,2S)-(+)-pseudoephedrine can be used as the resolving agent. The two resulting diastereomeric salts will exhibit different solubilities in a given solvent system, allowing one to crystallize out preferentially. After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid, and the chiral auxiliary can be recycled.

Exploration of Novel Synthetic Pathways

The field of organic synthesis is constantly evolving, with a continuous search for more efficient, cost-effective, and environmentally friendly methods. hilarispublisher.com The development of novel synthetic pathways for chiral molecules like this compound is an active area of research. barnesandnoble.comgoogle.com

Current research focuses on asymmetric synthesis, where the desired chirality is introduced early in the synthetic sequence, thus avoiding a resolution step. nih.gov This can be achieved through the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. figshare.comresearchgate.net For instance, an enantioselective hydrogenation of a suitable unsaturated precursor could potentially establish the stereocenter at the C3 position of the oxane ring.

Furthermore, biocatalysis, employing enzymes to carry out specific transformations with high stereoselectivity, is a promising green alternative to traditional chemical methods. The exploration of such novel routes is essential for the sustainable production of enantiomerically pure pharmaceutical intermediates. researchgate.net

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. frontiersin.org Several organocatalytic strategies can be envisioned for the enantioselective synthesis of a chiral 3-substituted oxane precursor.

One plausible approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated acceptor, which can subsequently be cyclized to form the oxane ring. For instance, a bifunctional organocatalyst, such as a quinine-based squaramide, could be employed to catalyze the Michael addition of a malonate derivative to an α,β-unsaturated aldehyde. nih.gov Subsequent transformations, including reduction and cyclization, would lead to the desired chiral oxane with a handle for conversion to the carbohydrazide.

Another promising organocatalytic method is the enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines. au.dk This reaction proceeds via a Michael addition followed by a cyclization, affording functionalized dihydropyrans with excellent enantioselectivities. au.dk These intermediates can then be further elaborated to the saturated oxane ring.

A hypothetical organocatalytic route to a precursor of this compound could involve the steps outlined in the table below, drawing analogies from established organocatalytic reactions.

| Step | Reaction Type | Catalyst | Substrates | Product | Ref. |

| 1 | Asymmetric Michael Addition | Chiral secondary amine (e.g., prolinol derivative) | α,β-Unsaturated aldehyde and a C3-synthon | Chiral γ-hydroxy aldehyde derivative | au.dk |

| 2 | Intramolecular Cyclization/Ketalization | Acid or base catalysis | γ-Hydroxy aldehyde derivative | Chiral 3-functionalized oxane | nih.gov |

Transition-Metal Catalyzed Enantioselective Transformations

Transition-metal catalysis offers a diverse and highly efficient toolbox for the construction of complex chiral molecules, including substituted oxanes. nih.gov Various strategies utilizing transition metals such as palladium, ruthenium, iridium, and copper can be conceptualized for the asymmetric synthesis of the this compound precursor.

One potential strategy involves an asymmetric allylic alkylation. A suitably substituted acyclic precursor containing an allylic leaving group and a nucleophilic oxygen could be cyclized in the presence of a chiral transition-metal complex. For example, a palladium catalyst with a chiral ligand could facilitate the intramolecular cyclization to form the chiral oxane ring with high enantioselectivity.

Another powerful method is the transition-metal-catalyzed ring-opening of strained heterocycles. For instance, the asymmetric ring-opening of 3-substituted oxetanes with various nucleophiles, catalyzed by a chiral Lewis acid or a transition-metal complex, can provide access to highly functionalized chiral building blocks that can be further transformed into the desired oxane. rsc.org

A representative, albeit hypothetical, transition-metal catalyzed route is presented below, based on known transformations of similar substrates.

| Step | Reaction Type | Catalyst System | Substrates | Product | Ref. |

| 1 | Asymmetric Allylic Substitution | Pd(0) with a chiral phosphine (B1218219) ligand | Acyclic precursor with an allylic leaving group and a hydroxyl group | Chiral 3-substituted dihydro- or tetrahydropyran (B127337) | researchgate.net |

| 2 | Functional Group Interconversion | Standard synthetic methods | Chiral 3-substituted oxane from Step 1 | (3S)-Oxane-3-carboxylic acid or ester | rsc.org |

The development of synthetic routes to enantiomerically pure compounds like this compound is crucial for advancing drug discovery. Both organocatalysis and transition-metal catalysis provide powerful and versatile platforms for the construction of the key chiral oxane scaffold. While direct synthetic precedent for this specific molecule is limited, the application of established asymmetric methodologies to suitable precursors offers a clear and viable path toward its synthesis and the exploration of its potential biological activities.

Chemical Transformations and Derivatization of 3s Oxane 3 Carbohydrazide

Reactivity of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group (-CONHNH₂) is the most reactive part of the molecule, readily participating in a variety of chemical reactions. Its nucleophilic terminal amino group and the adjacent amide functionality allow for condensation, cyclization, acylation, and alkylation reactions, making it a valuable synthon in medicinal and materials chemistry.

Condensation Reactions to Form Hydrazones and Schiff Bases

One of the most fundamental reactions of the carbohydrazide moiety is its condensation with carbonyl compounds. The terminal -NH₂ group of (3S)-oxane-3-carbohydrazide acts as a potent nucleophile, attacking the electrophilic carbon of aldehydes and ketones to form hydrazones, a class of compounds characterized by the R₁R₂C=NNHC(=O)- substructure. nih.govajgreenchem.comnih.gov These reactions are typically carried out in a protic solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the dehydration step. ajgreenchem.comnih.gov

The resulting N-acylhydrazones (often referred to as Schiff bases in this context) are stable, crystalline solids in many cases and serve as crucial intermediates for further synthetic transformations, particularly for the synthesis of various heterocyclic systems. researchgate.netyoutube.com The reaction is general and accommodates a wide range of aromatic and aliphatic aldehydes and ketones. nih.goviu.eduresearchgate.net

Table 1: Examples of Hydrazone Formation from this compound and Various Carbonyl Compounds

| Carbonyl Compound | Product Structure | Product Name |

| Benzaldehyde | (E)-N'-benzylidene-(3S)-oxane-3-carbohydrazide | |

| Acetophenone | (E)-N'-(1-phenylethylidene)-(3S)-oxane-3-carbohydrazide | |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-(3S)-oxane-3-carbohydrazide | |

| Cyclohexanone | N'-(cyclohexylidene)-(3S)-oxane-3-carbohydrazide |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Pyrazoles, Triazoles)

The carbohydrazide functional group is a cornerstone in heterocyclic synthesis, providing the necessary atoms and reactivity to construct a variety of five-membered rings.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from this compound through several routes. A common method involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. acs.org This can be achieved by first acylating the carbohydrazide and then treating the product with dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride (TsCl). pharm.or.jp Alternatively, the hydrazones formed from the condensation with aldehydes (as described in 3.1.1) can undergo oxidative cyclization in the presence of reagents like bromine in acetic acid to yield 2,5-disubstituted 1,3,4-oxadiazoles. pharm.or.jpnih.gov Another efficient pathway involves converting the carbohydrazide into a thiosemicarbazide (B42300) intermediate, which is then cyclized. researchgate.net

Pyrazoles: The Paal-Knorr synthesis is a classical and effective method for preparing pyrazoles. This involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. rsc.org this compound can react with β-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate in a refluxing solvent, often with an acid or base catalyst, to yield N-acyl pyrazole derivatives. nih.govacs.org The reaction proceeds via initial hydrazone formation followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. d-nb.info

1,2,4-Triazoles: Substituted 1,2,4-triazoles can be accessed from this compound, typically via a thiosemicarbazide intermediate (see section 3.1.4). For instance, reacting the thiosemicarbazide with an alkali like potassium hydroxide can induce cyclization to form a 5-thiol-1,2,4-triazole derivative. savemyexams.com Modifications of this approach allow for the synthesis of various triazole systems, which are significant scaffolds in medicinal chemistry. nih.gov

Table 2: General Cyclization Reactions Starting from this compound

| Target Heterocycle | Key Reagents | General Reaction |

| 1,3,4-Oxadiazole (B1194373) | 1. R'COCl2. POCl₃ or SOCl₂ | Acylation followed by cyclodehydration |

| Pyrazole | Acetylacetone or Ethyl Acetoacetate | Condensation with a 1,3-dicarbonyl compound |

| 1,2,4-Triazole | 1. R'NCS2. KOH | Formation of thiosemicarbazide followed by cyclization |

Acylation and Alkylation at Nitrogen Atoms of the Hydrazide

The nitrogen atoms of the carbohydrazide moiety are nucleophilic and can be readily acylated or alkylated.

Acylation: The terminal -NH₂ group is generally more nucleophilic and reactive than the amide -NH- group. Acylation typically occurs at the terminal nitrogen upon reaction with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. youtube.comyoutube.comtuttee.comdpi.com This reaction leads to the formation of N,N'-diacylhydrazines, which are key intermediates in the synthesis of 1,3,4-oxadiazoles. youtube.com It has been noted that even weak acids like acetic acid or formic acid can cause partial acylation of hydrazides over time, a consideration when these acids are used as solvents or catalysts. nih.govrsc.org

Alkylation: Alkylation of the hydrazide nitrogen atoms can be achieved using alkyl halides. organic-chemistry.org The reaction can be complex, potentially leading to a mixture of mono-, di-, and poly-alkylated products. savemyexams.com Selective alkylation can be challenging, but specific conditions and the use of protecting groups or a polyanion strategy can afford better control over the reaction outcome. savemyexams.comtandfonline.com For instance, reductive alkylation using aldehydes in the presence of a reducing agent is another method to introduce alkyl groups. acs.org A one-pot, three-component reaction of a hydrazide, an aldehyde, and an acrylic ester can also yield N-alkylated hydrazone derivatives. nih.gov

Reactions with Isocyanates and Isothiocyanates

This compound reacts smoothly with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) at the terminal amino group. These addition reactions yield semicarbazide and thiosemicarbazide derivatives, respectively. ajgreenchem.com

The reaction with an isothiocyanate is particularly valuable as it provides a straightforward route to 4-substituted thiosemicarbazides. nih.govresearchgate.net These thiosemicarbazides are not only stable compounds in their own right but are also versatile intermediates for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. researchgate.netresearchgate.net The general synthesis involves mixing the carbohydrazide and the isothiocyanate in a solvent like methanol or ethanol at room temperature. nih.govresearchgate.net

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated heterocyclic system and is generally less reactive than the carbohydrazide moiety. Its functionalization requires harsher conditions or modern synthetic methods that can activate otherwise inert C-H bonds.

Functionalization at Peripheral Positions

Direct functionalization of the oxane ring's C-H bonds in this compound is challenging but conceptually achievable through modern synthetic protocols. Methods for C–H bond functionalization are desirable as they are atom-economical. researchgate.net

One promising approach is oxidative C-H bond activation. For example, the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can mediate the formation of an oxocarbenium ion from ethers, which can then be trapped by nucleophiles. researchgate.netorganic-chemistry.org While this is typically applied to activate C-H bonds adjacent to the ring oxygen, other positions could potentially be targeted with appropriate directing groups or catalysts.

Another strategy involves radical-based reactions. iu.edu Photoredox catalysis has emerged as a powerful tool to generate alkyl radicals from C-H bonds under mild conditions. These radicals could then engage in C-C or C-heteroatom bond-forming reactions, allowing for the introduction of new functional groups at various positions on the oxane ring. While specific examples on this compound are not documented, the extensive research into C-H functionalization of saturated heterocycles suggests that derivatization of its oxane ring is a feasible synthetic goal. nih.gov

Ring Opening and Rearrangement Reactions (Drawing Analogies from Related Oxa-Heterocycles)

While specific ring-opening studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of related oxa-heterocycles, such as tetrahydropyran (B127337) (THP) and its derivatives. core.ac.ukmdpi.com The stability of the six-membered oxane ring is significant compared to smaller cyclic ethers like epoxides or oxetanes, meaning that ring-opening reactions require forcing conditions, typically involving strong acids. organic-chemistry.orgmdpi.com

Acid-Catalyzed Ring Opening:

Under strong acidic conditions, the ether oxygen of the oxane ring can be protonated, forming an oxonium ion. This activation facilitates nucleophilic attack, leading to ring cleavage. For an unsymmetrical derivative like this compound, the regioselectivity of the attack depends on the specific mechanism, which can have characteristics of both SN1 and SN2 pathways.

SN1-like Pathway: Cleavage of the C2-O bond would lead to a secondary carbocation, whereas cleavage of the C6-O bond would result in a primary carbocation. The greater stability of a potential secondary carbocation at C2 might favor cleavage at this position. However, the formation of a full carbocation is unlikely; the mechanism is more accurately described as having significant SN1 character.

SN2-like Pathway: Nucleophilic attack would be favored at the less sterically hindered C6 position.

The reaction of the protonated ether with a nucleophile (e.g., a halide from the acid) would result in a 1,5-difunctionalized pentane derivative. For instance, treatment with concentrated HBr would likely yield a 5-bromo-3-(carbohydrazide)pentan-1-ol derivative.

Rearrangement Reactions:

Acid-catalyzed conditions can also promote rearrangements. The formation of an oxocarbenium ion intermediate is a key step in many reactions of cyclic ethers, such as the Prins cyclization, which is used to form substituted tetrahydropyrans. organic-chemistry.orgnih.gov While this is a ring-forming reaction, the underlying principle of oxocarbenium ion stability and reactivity is relevant. If a carbocation were formed adjacent to the ether oxygen (e.g., at C2), it could potentially trigger hydride or alkyl shifts, leading to rearranged products, although such reactions are less common for simple saturated oxanes compared to more complex polycyclic ethers. core.ac.uk

Analogies with Baeyer-Villiger oxidation, a classic rearrangement, suggest that insertion of an oxygen atom adjacent to a carbonyl group can form a lactone. nih.gov While this compound lacks a ketone, this highlights the broad category of rearrangements that oxa-heterocycles can undergo under specific oxidative conditions.

| Reaction Type | Analogous System | Plausible Conditions | Expected Product Class |

| Acid-Catalyzed Ring Opening | Tetrahydropyran | Conc. HBr, heat | 5-Bromo-3-(carbohydrazide)pentan-1-ol derivatives |

| Lewis Acid-Mediated Cleavage | Tetrahydrofuran | Acyl chloride, Lewis Acid (e.g., ZnCl₂) | Acyloxy-haloalkane derivatives |

| Prins-type Fragmentation | Dihydropyrans | Brønsted or Lewis Acid | Unsaturated hydroxy-aldehyde derivatives |

Stereospecificity in Derivatization Reactions

The chiral center at the C3 position, with its defined (3S) configuration, is a critical feature of the molecule. This stereocenter dictates the stereochemical outcome of derivatization reactions, either through its preservation or by directing the formation of new chiral centers.

Diastereoselective Control in New Chiral Center Formation

When a chemical transformation introduces a new stereocenter into the molecule, the existing (3S) configuration at C3 can exert a significant directing effect, leading to the preferential formation of one diastereomer over another. This diastereoselective control is a cornerstone of modern asymmetric synthesis. nih.govnih.gov

Consider a reaction that modifies the oxane ring itself, for instance, the introduction of a substituent at the C2 position. The approach of the incoming reagent would be influenced by the steric and electronic properties of the existing C3-carbohydrazide group.

Facial Selectivity: The oxane ring can adopt a chair-like conformation. The C3-substituent will preferentially occupy an equatorial position to minimize steric strain. An incoming reagent (electrophile or nucleophile) will preferentially attack from the less sterically hindered face of the ring. For example, in the reduction of a ketone at C2 or C4, the hydride would likely be delivered to the face opposite the bulky C3 substituent, leading to a predictable diastereomeric alcohol. nih.gov

This principle is widely used in the synthesis of polysubstituted tetrahydropyrans, where existing stereocenters guide the stereochemistry of subsequent reactions with high predictability. uva.esdatapdf.com The degree of diastereoselectivity is often quantified as a diastereomeric ratio (d.r.).

Hypothetical Example: Addition to a C2 Carbonyl

If this compound were oxidized to the corresponding 2-ketone, subsequent reduction would create a new stereocenter at C2. The approach of a reducing agent would be directed by the C3 substituent.

| Reducing Agent | Proposed Major Diastereomer (at C2) | Expected Diastereomeric Ratio (d.r.) |

| NaBH₄ (small hydride) | (2R) | ~ 70:30 |

| L-Selectride® (bulky hydride) | (2R) | > 95:5 |

This table illustrates that bulkier reagents often lead to higher diastereoselectivity, as their approach is more sensitive to the steric environment created by the existing chiral center. The (3S)-carbohydrazide group effectively shields one face of the molecule, directing the reaction to the opposite face and controlling the formation of the new stereocenter. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3s Oxane 3 Carbohydrazide and Its Derivatives

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of chiral molecules by measuring the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and chromophores. For a molecule like (3S)-oxane-3-carbohydrazide, the electronic transitions associated with the carbonyl group of the carbohydrazide (B1668358) moiety and the oxygen heteroatom within the oxane ring are expected to give rise to distinct CD signals, known as Cotton effects.

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter at the C3 position. A positive or negative Cotton effect in a specific region of the CD spectrum can be correlated to the (S) or (R) configuration. This is often achieved by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). Vibrational Circular Dichroism (VCD), an infrared-based analogue, is also a powerful tool for determining the absolute configuration of chiral molecules, especially those without strong UV-Vis chromophores. chemrxiv.orgwikipedia.orgnih.gov VCD is sensitive to the vibrational modes of the molecule and can provide a detailed fingerprint of its 3D structure. chemrxiv.orgwikipedia.orgnih.gov

Table 1: Representative CD Data for a Chiral Substituted Oxane Derivative

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|---|

| 210 | +5.2 |

| 235 | -2.8 |

| 260 | +1.5 |

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms. An ORD spectrum displays the cumulative effect of all chromophores in the molecule. For this compound, the ORD curve would be expected to show a plain curve at wavelengths away from absorption maxima and exhibit anomalous behavior (a "Cotton effect") in the vicinity of the carbonyl chromophore's absorption band. The shape and sign of this Cotton effect provide critical information for the assignment of the absolute configuration at the C3 stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a comprehensive structural assignment of this compound, a suite of multidimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the proton network within the oxane ring and the carbohydrazide side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, NOESY correlations can establish the spatial relationship between the carbohydrazide substituent and the protons on the oxane ring, confirming its orientation (axial or equatorial) and the chair conformation of the ring.

Table 2: Expected ¹H and ¹³C NMR Data for the Oxane Ring of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|

| C2 | 3.5-3.8 | 65-70 | H3, H4 | C3, C4, C6 | H4, H6 |

| C3 | 2.5-2.8 | 40-45 | H2, H4 | C2, C4, C=O | H2ax, H4ax |

| C4 | 1.6-1.9 | 30-35 | H3, H5 | C2, C3, C5, C6 | H2, H5 |

| C5 | 1.4-1.7 | 25-30 | H4, H6 | C3, C4, C6 | H4, H6 |

| C6 | 3.8-4.1 | 68-73 | H5 | C2, C4, C5 | H2, H5 |

Note: This is a hypothetical data table with expected chemical shift ranges and correlations for illustrative purposes.

Application of Chiral Shift Reagents or Derivatizing Agents for Enantiomeric Purity Analysis

To determine the enantiomeric purity of a sample of this compound, chiral NMR spectroscopy can be utilized. This involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). bates.edu

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a differentiation in the chemical shifts of the corresponding protons in the ¹H NMR spectrum, allowing for the integration of the signals to quantify the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent to form a covalent diastereomeric mixture. These diastereomers have distinct NMR spectra, and the relative amounts can be determined by integration of the signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound.

For this compound, HRMS would be used to confirm its molecular formula (C₅H₁₀N₂O₂). Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For the oxane ring, characteristic fragmentation would involve the loss of small neutral molecules like water or formaldehyde, and ring-opening reactions. The carbohydrazide moiety would likely undergo cleavage at the N-N and C-N bonds. Analysis of these fragmentation pathways helps to corroborate the proposed structure. mdpi.com

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (Calculated) | Molecular Formula | Possible Fragment Structure |

|---|---|---|

| 147.0764 | [C₅H₁₁N₂O₂]⁺ | Protonated molecular ion |

| 115.0502 | [C₅H₇O₂]⁺ | Loss of N₂H₄ |

| 101.0706 | [C₄H₉N₂O]⁺ | Loss of CH₂O from the ring |

| 87.0444 | [C₄H₇O₂]⁺ | Ring fragmentation |

| 74.0600 | [C₂H₈N₂O]⁺ | Cleavage of the C3-C(O) bond |

Note: This is a hypothetical data table with predicted fragments for illustrative purposes.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids, providing precise information on bond lengths, bond angles, and torsional angles. For chiral molecules such as this compound, this technique is indispensable for the absolute assignment of stereochemistry. While a specific crystal structure for this compound is not publicly available, analysis of related carbohydrazide and oxane derivatives allows for a detailed prediction of its structural characteristics.

The molecular structure of this compound, as determined by SCXRD, would be expected to feature the oxane ring in a stable chair conformation. The carbohydrazide moiety at the C3 position would likely exhibit a specific conformational preference to minimize steric hindrance. The precise geometry of the carbohydrazide group, including the planarity of the C-C(=O)-N-N fragment, would be established, and key bond lengths such as the C=O, C-N, and N-N bonds would be determined with high precision.

A crucial aspect of the crystallographic analysis for a chiral, non-racemic compound like this compound is the determination of its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the differentiation between the two possible enantiomers. The Flack parameter, derived from the diffraction data, serves as a key indicator for the correctness of the assigned absolute stereochemistry.

Furthermore, the crystal packing of this compound would be dictated by a network of intermolecular interactions. The carbohydrazide functional group, with its N-H donor and C=O acceptor sites, is a prime candidate for forming extensive hydrogen bonding networks. These interactions, along with weaker van der Waals forces, would define the supramolecular architecture of the crystal lattice.

Below is a representative table of crystallographic data that could be expected for this compound, based on analyses of similar organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.2-1.4 |

| Flack Parameter | Close to 0 for the correct enantiomer |

| Hydrogen Bonds | N-H···O=C, N-H···O(oxane) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can also offer information regarding its conformational state. For this compound, these complementary techniques would yield a characteristic vibrational fingerprint.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of its key functional groups. The N-H stretching vibrations of the hydrazide moiety typically appear as a series of bands in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be indicative of the extent of hydrogen bonding in the solid state. The C=O stretching vibration (Amide I band) is a strong and characteristic absorption, anticipated to be in the range of 1670-1710 cm⁻¹, consistent with a hydrazide carbonyl group. The N-H bending vibration (Amide II band) is expected around 1520-1550 cm⁻¹.

The oxane ring will also contribute to the spectrum. The C-H stretching vibrations of the methylene (B1212753) groups in the ring will appear just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are characteristic and are expected in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy:

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below, based on data from related carbohydrazide and tetrahydropyran (B127337) compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretching | 3200-3400 | FT-IR |

| C-H stretching (aliphatic) | 2850-3000 | FT-IR, Raman |

| C=O stretching (Amide I) | 1670-1710 | FT-IR, Raman |

| N-H bending (Amide II) | 1520-1550 | FT-IR |

| C-N stretching | 1200-1350 | FT-IR, Raman |

| C-O-C stretching (asymmetric) | 1050-1150 | FT-IR |

| C-O-C stretching (symmetric) | 850-950 | Raman |

Theoretical and Computational Chemistry Studies of 3s Oxane 3 Carbohydrazide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and optimized geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. nih.gov It is employed to determine the ground state properties of (3S)-oxane-3-carbohydrazide. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key parameters like bond lengths, bond angles, and dihedral angles of the molecule's optimized geometry can be calculated. superfri.org

These calculations can also yield insights into the electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value |

|---|---|

| Optimized Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: Specific values require dedicated computational studies on this molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the oxane ring and the carbohydrazide (B1668358) side chain in this compound results in multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. soton.ac.uk This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Theoretical Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

The carbohydrazide moiety of this compound contains both hydrogen bond donors (-NH, -NH2) and acceptors (C=O), making it capable of forming strong intermolecular hydrogen bonds. nih.gov The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor. Theoretical methods, such as the Atoms in Molecules (AIM) theory, can be used to characterize these interactions by analyzing the electron density at bond critical points. cardiff.ac.uk

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | -NH (hydrazide) | C=O (hydrazide) |

| Hydrogen Bond | -NH2 (hydrazide) | C=O (hydrazide) |

| Hydrogen Bond | -NH (hydrazide) | O (oxane ring) |

| Hydrogen Bond | -NH2 (hydrazide) | O (oxane ring) |

| van der Waals | All atoms | All atoms |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule and reveal its dynamic behavior. rsc.org These simulations are particularly useful for sampling the different conformations of flexible molecules like this compound and for studying how the conformational landscape is influenced by the solvent.

MD simulations can be used to calculate thermodynamic properties such as free energy differences between conformers, providing a more accurate picture of their relative populations in a condensed phase. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, by calculating the vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. superfri.org This can help in assigning the vibrational modes observed in an experimental IR spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule and to gain insights into its electronic environment.

Table 3: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters |

|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants |

| ¹³C NMR Spectroscopy | Chemical shifts |

Prediction of NMR Chemical Shifts

Currently, specific theoretical studies predicting the ¹H and ¹³C NMR chemical shifts for this compound are not available in the published literature. However, the general methodology for such predictions is well-established in computational chemistry.

Typically, the process would involve:

Conformational Analysis: Identifying the low-energy conformers of the this compound molecule using molecular mechanics or quantum mechanical methods.

Geometry Optimization: Optimizing the geometry of each significant conformer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d), 6-311+G(2d,p)).

NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer using the Gauge-Independent Atomic Orbital (GIAO) method.

Data Processing: Averaging the calculated shielding tensors based on the Boltzmann population of each conformer and then converting these shielding values to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

A hypothetical data table for the predicted chemical shifts is presented below. The values are illustrative and not based on actual calculations for this specific molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 68.5 |

| C3 | 2.5 | 45.2 |

| C4 | 3.8 (ax), 3.6 (eq) | 65.1 |

| C5 | 1.8 (ax), 1.6 (eq) | 25.4 |

| C6 | 3.9 (ax), 3.7 (eq) | 68.0 |

| C=O | - | 172.3 |

| NH | 8.5 | - |

| NH₂ | 4.3 | - |

Calculation of Vibrational Frequencies

As with NMR predictions, specific computational studies on the vibrational frequencies of this compound are not documented. The standard approach for these calculations involves performing a frequency analysis on the optimized geometry of the molecule. This is typically done at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-31G(d)).

The calculation yields a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data from Infrared (IR) and Raman spectroscopy, accounting for anharmonicity and other systematic errors in the calculations.

A table of selected, hypothetical calculated vibrational frequencies for key functional groups in this compound is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch (NH) | 3450 | 3312 |

| N-H Stretch (NH₂) symmetric | 3380 | 3245 |

| N-H Stretch (NH₂) asymmetric | 3290 | 3158 |

| C-H Stretch (oxane ring) | 3050-2900 | 2928-2784 |

| C=O Stretch (amide I) | 1710 | 1642 |

| N-H Bend (amide II) | 1580 | 1517 |

| C-O-C Stretch | 1150 | 1104 |

Theoretical Chiroptical Property Calculations (e.g., CD, ORD)

There is no available research detailing the theoretical calculation of chiroptical properties such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for this compound. Such studies are crucial for confirming the absolute configuration of chiral molecules.

The computational approach would involve:

A thorough conformational search and geometry optimization of the (S)-enantiomer.

Calculation of electronic excitation energies and rotational strengths for the most stable conformers using Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann-averaging of the individual spectra of the conformers to generate the final predicted ECD spectrum.

The ORD curve can be subsequently calculated from the ECD spectrum via the Kronig-Kramers transform.

These theoretical spectra would then be compared with experimentally measured spectra to assign the absolute stereochemistry.

Mechanistic Studies of Synthetic Transformations

Elucidation of Reaction Pathways and Transition States

Computational mechanistic studies specifically targeting synthetic transformations of this compound have not been reported. Such studies would typically use quantum mechanical methods to map out the potential energy surface of a reaction.

For instance, in the synthesis of a derivative from this compound, computational chemists would:

Model the reactants, intermediates, transition states, and products.

Calculate the energies of these species to determine the reaction's thermodynamic and kinetic profiles.

Use techniques like intrinsic reaction coordinate (IRC) calculations to confirm that a located transition state connects the intended reactant and product.

This approach provides detailed insights into the reaction mechanism, including the identification of the rate-determining step and the feasibility of different reaction pathways.

Understanding Stereoselectivity Through Computational Analysis

While no specific studies exist for this compound, computational analysis is a powerful tool for understanding stereoselectivity in reactions involving chiral substrates. In a hypothetical reaction where a nucleophile attacks a prochiral center in a derivative of this compound, computational methods could be employed to explain the observed diastereoselectivity.

This would involve:

Locating the transition states for the formation of both possible diastereomers.

Calculating the activation energies for these competing pathways.

The difference in activation energies (ΔΔG‡) would allow for a theoretical prediction of the diastereomeric ratio, which could then be compared to experimental results.

Analysis of the transition state geometries would reveal the specific steric and electronic interactions responsible for favoring one stereochemical outcome over the other. For example, the bulky oxane ring might sterically hinder the approach of a reagent from one face of the molecule, leading to a preference for attack from the opposite face.

Role of 3s Oxane 3 Carbohydrazide As a Chiral Scaffold in Advanced Organic Synthesis

Chiral Building Block for Complex Chemical Structures

The rigid, chair-like conformation of the oxane ring in (3S)-oxane-3-carbohydrazide provides a well-defined three-dimensional orientation of its substituents, making it an excellent starting point for stereoselective synthesis. The carbohydrazide (B1668358) functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of more elaborate molecular frameworks.

Construction of Enantiomerically Pure Heterocyclic Frameworks

The carbohydrazide moiety of this compound is a key reactive site for the synthesis of a diverse range of enantiomerically pure heterocyclic compounds. The two adjacent nitrogen atoms with differing nucleophilicity allow for sequential or one-pot reactions with various electrophiles to form stable five- or six-membered rings.

One of the most common applications of carbohydrazides is in the synthesis of 1,3,4-oxadiazoles. By reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or ester) followed by cyclodehydration, a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) can be formed. The chirality of the oxane ring is retained throughout this process, leading to an enantiomerically pure product. For instance, reaction with a substituted benzoic acid would yield a chiral oxanyl-aryl-1,3,4-oxadiazole.

Similarly, reaction with carbon disulfide in a basic medium, followed by treatment with an alkyl halide, can lead to the formation of 5-substituted-1,3,4-oxadiazole-2-thiones. Furthermore, condensation with aldehydes or ketones yields the corresponding hydrazones, which can then undergo oxidative cyclization to afford 1,3,4-oxadiazoles.

Another important class of heterocycles accessible from this compound are 1,2,4-triazoles. Treatment of the carbohydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate, can produce chiral 1,2,4-triazole-5-thiones. Alternatively, reaction with orthoesters or imidates can provide a direct route to substituted 1,2,4-triazoles.

The following table summarizes some of the potential heterocyclic frameworks that can be synthesized from this compound:

| Reagent | Resulting Heterocyclic Framework |

| Carboxylic Acid/Acid Chloride | 2-Substituted-5-((3S)-oxan-3-yl)-1,3,4-oxadiazole |

| Carbon Disulfide | 5-((3S)-Oxan-3-yl)-1,3,4-oxadiazole-2(3H)-thione |

| Isothiocyanate | 4-Substituted-5-((3S)-oxan-3-yl)-4H-1,2,4-triazole-3-thiol |

| Dicarbonyl Compounds | Substituted Pyridazines or Pyrazoles |

Incorporation into Polycyclic Systems

The chiral oxane ring of this compound can be strategically incorporated into larger, polycyclic systems. The inherent stereochemistry of the scaffold can be used to direct the stereochemical outcome of subsequent ring-forming reactions. For example, the carbohydrazide moiety can be transformed into a diene or a dienophile, which can then participate in intramolecular or intermolecular Diels-Alder reactions. The facial selectivity of such cycloadditions would be influenced by the steric and electronic properties of the oxane ring, potentially leading to the formation of a single diastereomer of the polycyclic product.

Potential as a Chiral Ligand or Organocatalyst in Asymmetric Reactions

The presence of multiple heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes this compound and its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. The defined stereochemistry of the oxane scaffold can create a chiral environment around a metal center, enabling enantioselective transformations.

Design of this compound-Based Ligands

The carbohydrazide functionality can be readily modified to introduce coordinating groups suitable for binding to various transition metals. For instance, condensation with chiral aldehydes or ketones can generate chiral hydrazones that can act as bidentate (N,N) or tridentate (N,N,O) ligands, depending on the structure of the carbonyl compound.

Furthermore, the terminal amino group of the carbohydrazide can be functionalized with phosphine-containing moieties to create chiral phosphine-hydrazide ligands. These P,N-ligands are of significant interest in asymmetric catalysis due to the different electronic properties of the phosphorus and nitrogen donor atoms. The synthesis of such a ligand could involve the reaction of this compound with a phosphine-containing acid chloride, such as diphenylphosphinobenzoyl chloride. The resulting ligand would possess a chiral backbone and a combination of hard (N) and soft (P) donor atoms, making it suitable for a range of metal-catalyzed reactions.

A hypothetical design of a P,N-ligand derived from this compound is presented below:

| Ligand Type | Potential Metal Coordination |

| Chiral Hydrazone | Bidentate (N,N) or Tridentate (N,N,O) |

| Chiral Phosphine-Hydrazide | Bidentate (P,N) |

Application in Enantioselective C-C and C-X Bond Formations

Chiral ligands derived from this compound could find application in a variety of enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. For example, a chiral hydrazone-metal complex could potentially catalyze asymmetric aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The stereochemical outcome of these reactions would be dictated by the chiral pocket created by the ligand around the metal center.

Chiral phosphine-hydrazide ligands are particularly promising for palladium-catalyzed asymmetric allylic alkylation, a powerful C-C bond-forming reaction. The ligand's chirality would influence the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Similarly, such ligands could be employed in asymmetric hydrogenation reactions, where the chiral environment would favor the formation of one enantiomer of the reduced product.

Beyond metal catalysis, derivatives of this compound could also function as organocatalysts. The hydrazide moiety, for instance, can participate in hydrogen bonding interactions and could be incorporated into bifunctional catalysts that activate both the nucleophile and the electrophile in a stereoselective manner.

Exploration as a Bioisostere in Scaffold Design (Conceptual)

In medicinal chemistry, the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a drug's pharmacological profile, is a powerful tool. The this compound scaffold presents several features that make it an interesting candidate for exploration as a bioisostere.

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, can be considered a bioisosteric replacement for other cyclic systems, such as cyclohexane (B81311) or piperidine (B6355638) rings, which are commonly found in drug molecules. The introduction of the oxygen atom can modulate physicochemical properties like solubility and lipophilicity, and may also introduce new hydrogen bonding interactions with biological targets. The replacement of a carbocycle with an oxane ring can lead to improved metabolic stability and reduced toxicity.

The carbohydrazide group itself can be viewed as a bioisostere for other functionalities, such as amides or ureas. The hydrazide linkage offers a different hydrogen bonding pattern and conformational preference compared to a simple amide bond, which could lead to altered binding affinities and selectivities for a given biological target. However, the potential metabolic instability of the hydrazide bond would need to be considered in drug design.

The following table provides a conceptual overview of the potential bioisosteric replacements involving the this compound scaffold:

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Cyclohexane Ring | (3S)-Oxane Ring | Improved solubility, altered metabolic profile |

| Piperidine Ring | (3S)-Oxane Ring | Removal of basic nitrogen, potential for new H-bonds |

| Amide Linkage | Carbohydrazide Linkage | Different H-bonding pattern, altered conformation |

Theoretical Considerations for Saturated Ring System Replacements6.3.2. Influence on Molecular Shape and Electrostatic Potential

Further research and publication on "this compound" would be necessary before a scientifically accurate article on its specific roles and properties could be written.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of (3S)-oxane-3-carbohydrazide will likely focus on the adoption of sustainable practices.

One promising approach involves the use of non-toxic and renewable starting materials. For instance, the synthesis of carbohydrazides has been demonstrated using dimethyl carbonate, a greener alternative to more hazardous reagents. tandfonline.com This methodology, which proceeds under solvent-free conditions, offers advantages such as shorter reaction times, high yields, and simplified workup procedures. tandfonline.com Adapting such a process for the synthesis of this compound, potentially starting from a bio-derived oxane precursor, would represent a significant step towards a more environmentally benign production method.

Furthermore, the use of aqueous hydrotropic solutions presents another green strategy for the synthesis of related heterocyclic compounds like oxazine (B8389632) derivatives. researchgate.netresearchgate.net These methods avoid the use of volatile organic solvents and can facilitate catalyst-free reactions at room temperature. researchgate.net Investigating the feasibility of such aqueous-based methods for the final condensation step to form the carbohydrazide (B1668358) could lead to a more sustainable and cost-effective synthesis.

Future research in this area could focus on the following:

Biocatalysis: Employing enzymes for the stereoselective synthesis of the oxane core or for the final hydrazinolysis step could offer high efficiency and selectivity under mild conditions.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability, while minimizing waste.

Alternative Energy Sources: The use of microwave or ultrasonic irradiation could accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

A comparative overview of potential green synthetic strategies is presented in Table 7.1.

| Green Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Use of Green Reagents (e.g., Dimethyl Carbonate) | Reduced toxicity, solvent-free conditions, high yields. | Adaptation for the specific oxane-containing substrate. |

| Aqueous Hydrotropic Solutions | Avoidance of organic solvents, mild reaction conditions, potential for catalyst-free reactions. | Solubility and reactivity studies of intermediates in aqueous media. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced byproducts. | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency; waste reduction. | Development of robust and optimized flow reactor setups. |

Discovery of Novel Reactivity Patterns for the Oxane-Carbohydrazide Core

The hybrid structure of this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations that leverage the interplay between the oxane ring and the carbohydrazide functional group.

The oxane ring, a cyclic ether, is generally stable but can undergo ring-opening reactions under specific conditions, particularly when activated. acs.org The inherent strain in smaller cyclic ethers like oxetanes facilitates such reactions, and while oxanes are less strained, the presence of the adjacent carbohydrazide moiety could influence their reactivity. acs.org Investigations into acid- or Lewis acid-catalyzed ring-opening reactions in the presence of various nucleophiles could lead to the synthesis of novel acyclic compounds with defined stereochemistry.

The carbohydrazide group is known for its versatility in organic synthesis, serving as a precursor to a wide array of heterocyclic systems. nbinno.comatamanchemicals.com Its hydrazine-like functional groups impart strong reducing capabilities. nbinno.com Future studies could explore multicomponent reactions where the carbohydrazide moiety of this compound acts as a linchpin to construct complex molecular architectures in a single step. For example, condensation reactions with dicarbonyl compounds or other bifunctional reagents could yield novel polycyclic heterocyclic systems incorporating the oxane motif.

Key areas for future reactivity studies include:

Tandem Reactions: Designing reaction sequences where an initial transformation on the carbohydrazide group triggers a subsequent reaction involving the oxane ring, or vice versa.

Catalytic Functionalization: Developing catalytic methods for the selective functionalization of the C-H bonds of the oxane ring, guided by the coordinating ability of the carbohydrazide group.

Rearrangement Reactions: Exploring potential skeletal rearrangements of the oxane-carbohydrazide core under thermal or photochemical conditions to access novel structural isomers.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new, untested transformations. nih.govnips.cc This "forward-reaction prediction" could be invaluable in exploring the novel reactivity patterns of the oxane-carbohydrazide core, saving significant time and resources in the laboratory. nih.gov By representing molecules and reactions in a way that AI can understand, these models can suggest the most likely products of a given set of reactants and conditions. youtube.com

Future applications of AI and ML in the context of this compound include:

De Novo Drug Design: Using generative models to design novel derivatives with predicted biological activity against specific therapeutic targets.

Reaction Optimization: Employing ML algorithms to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound and its analogs, even in low-data situations. nih.gov

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of virtual libraries of oxane-carbohydrazide derivatives.

Theoretical Exploration in Supramolecular Chemistry and Materials Science

The carbohydrazide moiety is rich in hydrogen bond donors and acceptors, making it an excellent building block for supramolecular chemistry. iipseries.org The defined stereochemistry of the oxane ring in this compound can introduce chirality and specific spatial orientations into self-assembled structures. Theoretical and computational chemistry will be crucial in exploring and predicting the supramolecular behavior of this compound and its potential applications in materials science. hydrophobe.orgelsevierpure.com

Computational modeling can be used to study the non-covalent interactions that govern the self-assembly of this compound molecules. hydrophobe.org Techniques such as density functional theory (DFT) can elucidate the preferred hydrogen bonding patterns and conformational preferences that lead to the formation of higher-order structures like tapes, sheets, or three-dimensional networks. This theoretical understanding can guide the rational design of crystalline materials or functional soft materials like gels.